Cas no 99357-51-4 (4-Iodo-3,5-dimethylbenzaldehyde)

4-Iodo-3,5-dimethylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-3,5-dimethylbenzaldehyde
- 3,5-Dimethyl-4-iodobenzaldehyde
-
- MDL: MFCD27665651
- インチ: 1S/C9H9IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3
- InChIKey: NTBSLYKPXQFPFH-UHFFFAOYSA-N
- ほほえんだ: IC1C(C)=CC(C=O)=CC=1C
計算された属性
- せいみつぶんしりょう: 259.97
- どういたいしつりょう: 259.97
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-Iodo-3,5-dimethylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB559280-500 mg |
3,5-Dimethyl-4-iodobenzaldehyde; . |
99357-51-4 | 500MG |
€228.10 | 2023-04-13 | ||
abcr | AB559280-250mg |
3,5-Dimethyl-4-iodobenzaldehyde; . |
99357-51-4 | 250mg |
€182.70 | 2025-02-21 | ||
abcr | AB559280-10g |
3,5-Dimethyl-4-iodobenzaldehyde; . |
99357-51-4 | 10g |
€1638.40 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265015-1g |
3,5-Dimethyl-4-iodobenzaldehyde |
99357-51-4 | 97% | 1g |
¥2053.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265015-500mg |
3,5-Dimethyl-4-iodobenzaldehyde |
99357-51-4 | 97% | 500mg |
¥1669.00 | 2024-04-23 | |
A2B Chem LLC | BA19394-10g |
4-Iodo-3,5-dimethylbenzaldehyde |
99357-51-4 | 95% | 10g |
$2098.00 | 2024-07-18 | |
abcr | AB559280-500mg |
3,5-Dimethyl-4-iodobenzaldehyde; . |
99357-51-4 | 500mg |
€228.10 | 2023-08-31 | ||
abcr | AB559280-1 g |
3,5-Dimethyl-4-iodobenzaldehyde; . |
99357-51-4 | 1g |
€301.20 | 2023-04-13 | ||
A2B Chem LLC | BA19394-500mg |
4-Iodo-3,5-dimethylbenzaldehyde |
99357-51-4 | 97% | 500mg |
$211.00 | 2024-05-20 | |
A2B Chem LLC | BA19394-250mg |
4-Iodo-3,5-dimethylbenzaldehyde |
99357-51-4 | 95% | 250mg |
$148.00 | 2024-07-18 |
4-Iodo-3,5-dimethylbenzaldehyde 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
4-Iodo-3,5-dimethylbenzaldehydeに関する追加情報
4-Iodo-3,5-dimethylbenzaldehyde (CAS No. 99357-51-4): Properties, Applications, and Market Insights
4-Iodo-3,5-dimethylbenzaldehyde (CAS No. 99357-51-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This halogenated benzaldehyde derivative features a unique molecular structure with an iodo substituent at the 4-position and methyl groups at the 3- and 5-positions, making it a valuable building block in synthetic chemistry.
The compound's molecular formula C9H9IO and molecular weight 260.07 g/mol indicate its moderate size and potential for diverse chemical transformations. Researchers particularly value 4-Iodo-3,5-dimethylbenzaldehyde for its balanced reactivity profile - the aldehyde group offers nucleophilic addition sites while the iodo substituent enables various cross-coupling reactions, especially in palladium-catalyzed processes that are currently trending in medicinal chemistry.
In pharmaceutical applications, 4-Iodo-3,5-dimethylbenzaldehyde CAS 99357-51-4 serves as a key intermediate for developing novel drug candidates. Recent publications highlight its use in creating antimicrobial agents and central nervous system (CNS) therapeutics, addressing the growing global demand for new treatments against resistant pathogens and neurological disorders. The compound's structural features allow for precise modifications that can enhance drug bioavailability and target specificity.
Materials science researchers are exploring 4-Iodo-3,5-dimethylbenzaldehyde for developing advanced organic electronic materials. Its ability to participate in Sonogashira coupling and other cross-coupling reactions makes it valuable for creating conjugated polymers with tailored optoelectronic properties. This aligns with current industry focus on flexible electronics and organic photovoltaics, answering frequent search queries about sustainable energy materials.
The synthesis of 4-Iodo-3,5-dimethylbenzaldehyde 99357-51-4 typically involves iodination of 3,5-dimethylbenzaldehyde under controlled conditions. Process optimization remains an active research area, with recent studies focusing on green chemistry approaches to reduce environmental impact - a topic consistently ranking high in chemical industry searches. Manufacturers are developing more efficient purification techniques to meet the growing demand for high-purity batches in research applications.
From a commercial perspective, the market for 4-Iodo-3,5-dimethylbenzaldehyde has shown steady growth, particularly in North America and Asia-Pacific regions. Pharmaceutical companies and research institutions represent the primary consumers, with projected compound annual growth rates (CAGR) of 6-8% through 2028. Suppliers are increasingly offering custom synthesis services and bulk quantities to accommodate diverse research needs.
Handling and storage of 4-Iodo-3,5-dimethylbenzaldehyde CAS No. 99357-51-4 require standard laboratory precautions. The compound should be stored in amber glass containers under inert atmosphere at recommended temperatures to maintain stability. These practical considerations frequently appear in search queries from laboratory professionals seeking handling guidelines.
Analytical characterization of 4-Iodo-3,5-dimethylbenzaldehyde typically involves HPLC analysis, NMR spectroscopy (particularly 1H and 13C NMR), and mass spectrometry. Recent advancements in analytical techniques have improved detection limits and purity assessment, which is crucial for applications requiring high material quality. These technical details often feature in academic search patterns related to compound verification.
Future research directions for 4-Iodo-3,5-dimethylbenzaldehyde 99357-51-4 include exploring its potential in catalysis and supramolecular chemistry. The compound's unique electronic properties make it a candidate for developing new catalytic systems and molecular recognition platforms. These emerging applications respond to growing scientific interest in sustainable chemical processes and smart materials.
For researchers considering 4-Iodo-3,5-dimethylbenzaldehyde in their work, several commercial suppliers provide the compound with varying purity grades. Technical specifications, including melting point range (typically 90-94°C) and solubility profile (soluble in common organic solvents), should be carefully reviewed to ensure compatibility with intended applications. These practical considerations consistently rank among top search queries from synthetic chemists.
The environmental profile of 4-Iodo-3,5-dimethylbenzaldehyde CAS 99357-51-4 has become an important research area, with studies focusing on its biodegradation pathways and ecotoxicity. These investigations address increasing regulatory requirements and industry sustainability goals, reflecting broader search trends in green chemistry and environmental safety assessments.
In conclusion, 4-Iodo-3,5-dimethylbenzaldehyde represents a versatile chemical building block with growing importance across multiple scientific disciplines. Its unique combination of reactivity and stability continues to inspire innovative applications in drug discovery, materials science, and beyond. As research advances, this compound is poised to play an increasingly significant role in addressing current scientific challenges and technological needs.
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